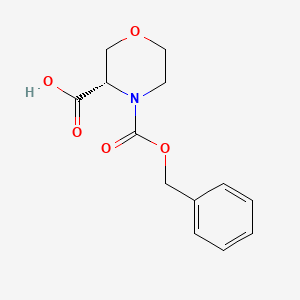

(S)-4-Cbz-Morpholine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-12(16)11-9-18-7-6-14(11)13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWIPBQDWSTEDN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363821 | |

| Record name | (S)-4-Cbz-Morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819078-65-4 | |

| Record name | (S)-4-Cbz-Morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Chiral Morpholine Scaffold

An In-Depth Technical Guide to (S)-4-Cbz-Morpholine-3-carboxylic acid

This compound is a chiral, non-proteinogenic amino acid derivative that has emerged as a strategically important building block in modern medicinal chemistry. Its structure uniquely combines the conformational rigidity of the morpholine ring with the synthetic versatility of a protected amine and a reactive carboxylic acid. The morpholine moiety is recognized as a "privileged structure" in drug discovery, frequently incorporated to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles, particularly for central nervous system (CNS) agents[1].

The Cbz (carboxybenzyl) protecting group on the nitrogen atom provides robust stability under a variety of reaction conditions while allowing for facile deprotection via hydrogenolysis. The stereochemically defined carboxylic acid at the C-3 position serves as a critical handle for peptide coupling, amidation, and other derivatization strategies. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, characterization data, and a discussion of its application in the synthesis of complex, biologically active molecules.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and process development. These properties dictate solubility, reactivity, and handling requirements.

| Property | Value | Source |

| IUPAC Name | (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid | PubChem[2] |

| CAS Number | 819078-65-4 | PubChem[2] |

| Molecular Formula | C₁₃H₁₅NO₅ | PubChem[2] |

| Molecular Weight | 265.26 g/mol | PubChem[2] |

| Appearance | White to off-white solid/powder | Internal Data |

| Density | ~1.332 g/cm³ | Dayang Chem[3] |

| Boiling Point | 464.3°C at 760 mmHg | Dayang Chem[3] |

| Polar Surface Area | 76.1 Ų | PubChem[2] |

| XLogP3 | 1.0 - 1.05 | Dayang Chem[3] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the N-protection of the parent amino acid, (S)-Morpholine-3-carboxylic acid. The choice of benzyl chloroformate as the protecting agent is strategic; it reacts selectively with the secondary amine under mild basic conditions, preserving the integrity of the carboxylic acid and the chiral center.

Synthetic Workflow Overview

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

Caption: Synthetic workflow for N-Cbz protection of (S)-Morpholine-3-carboxylic acid.

Step-by-Step Experimental Protocol

Materials:

-

(S)-Morpholine-3-carboxylic acid

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Benzyl Chloroformate (Cbz-Cl)

-

1M Hydrochloric Acid (HCl)

-

Diethyl Ether or Ethyl Acetate

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-Morpholine-3-carboxylic acid (1.0 eq) in a 1M aqueous solution of sodium bicarbonate (2.2 eq). Ensure complete dissolution.

-

Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath. This is critical to control the exothermicity of the reaction and prevent degradation of the reagent and product.

-

Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the cooled solution while stirring vigorously. The slow addition maintains the low temperature and ensures a controlled reaction.

-

Reaction: Continue stirring the mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2x) to remove unreacted benzyl chloroformate and other organic impurities. The product remains in the aqueous basic layer as its carboxylate salt.

-

Acidification & Precipitation: Cool the separated aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. The product will precipitate out of the solution as a white solid. The causality here is the protonation of the carboxylate, rendering the molecule neutral and significantly less water-soluble.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove residual inorganic salts. Dry the purified product under vacuum at 40-50°C to a constant weight.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. The following spectroscopic signatures are characteristic of this compound.

-

¹H NMR (Proton NMR): The spectrum provides a definitive fingerprint. Key expected signals include:

-

Aromatic Protons (Cbz group): A multiplet around δ 7.2–7.4 ppm corresponding to the 5 protons of the benzyl ring[4].

-

Benzyl CH₂ (Cbz group): A singlet or a pair of doublets (due to rotational hindrance) around δ 5.1-5.2 ppm.

-

Morpholine Ring Protons: A series of multiplets between δ 3.5–4.5 ppm, integrating to the 7 protons of the morpholine core[4].

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), though it may not always be observed depending on the solvent and concentration[5].

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons: Two distinct signals in the deshielded region (δ 160-180 ppm), one for the carboxylic acid and one for the carbamate (Cbz group)[5][6].

-

Aromatic Carbons: Signals between δ 127-136 ppm.

-

Benzyl CH₂ Carbon: A signal around δ 67-68 ppm.

-

Morpholine Carbons: Signals typically in the δ 40-70 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption from 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer[5].

-

C=O Stretch: Two strong, sharp peaks are expected. One for the carbamate carbonyl (~1700-1750 cm⁻¹) and one for the carboxylic acid carbonyl (~1710 cm⁻¹)[4][6]. The exact positions can overlap.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular weight (exact mass: 265.0950 Da)[2]. Common adducts observed would be [M+H]⁺, [M+Na]⁺, or [M-H]⁻.

Reactivity and Applications in Drug Discovery

The utility of this compound lies in its dual functionality, which allows for its strategic insertion into complex target molecules.

Role as a Chiral Building Block

The molecule's primary application is as a constrained, chiral scaffold. The carboxylic acid serves as a primary point of attachment, while the Cbz-protected amine is a latent nucleophile, ready for use after a simple deprotection step.

Caption: Synthetic utility showing orthogonal reaction pathways for the core scaffold.

This orthogonality is crucial in multi-step synthesis. For example, the carboxylic acid can be coupled with an amine to form an amide bond. Subsequently, the Cbz group can be removed via catalytic hydrogenation to reveal the morpholine nitrogen, which can then participate in further reactions such as reductive amination or another acylation. This stepwise approach is fundamental in building complex pharmaceutical intermediates[7][8]. The morpholine ring itself often imparts favorable ADME (absorption, distribution, metabolism, and excretion) properties to the final drug candidate[1].

Safe Handling and Storage

As with all laboratory chemicals, proper handling is essential to ensure safety. While a specific safety data sheet (SDS) for this exact compound is not publicly available, guidelines can be established based on structurally similar compounds like Boc-protected morpholine carboxylic acids and general laboratory practice[9][10].

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile)[10].

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling[9].

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[9].

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops[10].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[9].

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic. Recommended storage is often at refrigerated temperatures (0-8 °C) for long-term stability[7].

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations[9].

References

- This compound | C13H15NO5 | CID 1514262.

- (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537.

- Safety D

- MSDS of (R)-4-Boc-morpholine-3-carboxylic acid. Capot Chemical. [Link]

- Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG. [Link]

- Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

- Carboxylic Acid (Bio)Isosteres in Drug Design.

- Spectroscopy of Carboxylic Acid Derivatives.

- Occurrence of Morpholine in Central Nervous System Drug Discovery.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.com [capotchem.com]

(3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid structure

An In-Depth Technical Guide to (3S)-4-Benzyloxycarbonylmorpholine-3-carboxylic Acid

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry and asymmetric synthesis, the strategic use of conformationally constrained scaffolds is paramount for the development of novel therapeutics with enhanced potency and selectivity. Among these, chiral morpholine derivatives have emerged as privileged structures, present in a multitude of biologically active compounds.[1] This guide focuses on a key exemplar of this class: (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid .

This molecule is a non-proteinogenic amino acid analogue, distinguished by three core features: a morpholine ring that imparts a degree of conformational rigidity, a carboxylic acid at the 3-position, and a benzyloxycarbonyl (Cbz or Z) group protecting the ring nitrogen. The specific (S)-stereochemistry at the C3 chiral center makes it an invaluable building block for introducing precise three-dimensional architecture into target molecules.[2] Understanding its structure, synthesis, and application is crucial for researchers aiming to leverage its unique properties in drug discovery and fine chemical synthesis.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. The structure of (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid, with its defined stereocenter, is the primary determinant of its chemical behavior and utility in asymmetric synthesis.

Chemical Structure

The molecule's IUPAC name is (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid.[3] Its structure is characterized by a saturated six-membered morpholine heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4. The key features are:

-

Chiral Center (C3): The carbon atom at the 3-position is a stereocenter with a defined (S)-configuration.

-

Carboxylic Acid: A carboxyl group (-COOH) is attached to the C3 position, providing a handle for amide bond formation or other derivatizations.

-

N-Protecting Group: The morpholine nitrogen (N4) is protected by a benzyloxycarbonyl (Cbz) group. This group is strategically chosen for its stability under a range of reaction conditions and its susceptibility to clean removal via catalytic hydrogenolysis, a non-acidic, non-basic cleavage method that preserves many other functional groups.[4]

Figure 1: Chemical structure of the title compound.

Physicochemical Data

A summary of the key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and safety considerations.

| Property | Value | Source |

| CAS Number | 819078-65-4 | [3][5][6] |

| Molecular Formula | C₁₃H₁₅NO₅ | [3][6] |

| Molecular Weight | 265.26 g/mol | [3][6] |

| IUPAC Name | (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid | [3] |

| Density | 1.332 g/cm³ (predicted) | [6] |

| Boiling Point | 464.3°C at 760 mmHg (predicted) | [6] |

| Flash Point | 234.6°C (predicted) | [6] |

| XLogP3 | 1.0 - 1.05 | [6] |

| PSA (Polar Surface Area) | 76.1 Ų | [6] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid is a multi-step process that relies on the principles of asymmetric synthesis, typically starting from a readily available chiral precursor. The choice of synthetic route is dictated by factors such as scalability, cost-effectiveness, and achievable enantiomeric purity.

Retrosynthetic Analysis & Strategy

The most logical and field-proven approach begins with a chiral pool starting material, L-serine, which already contains the required (S)-stereocenter. The morpholine ring can be constructed through a sequence of N-alkylation followed by an intramolecular cyclization.

-

Key Transformation: The core of the synthesis involves forming the C2-O1 and C6-N4 bonds to close the morpholine ring. A common strategy is to use a bifunctional reagent that can react with both the amine and hydroxyl groups of a serine derivative.

-

Protecting Group Strategy: The amine of the serine precursor must be protected to allow for selective manipulation of the hydroxyl group. Subsequently, this protecting group is removed and replaced with the final Cbz group. The carboxylic acid is often protected as an ester during the ring-forming steps to prevent unwanted side reactions and is deprotected in the final stage.

Figure 2: Retrosynthetic approach from L-Serine.

Detailed Experimental Protocol

This protocol describes a validated pathway for the synthesis, adapted from principles outlined in the synthesis of related chiral morpholines.[7][8] The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Protection of L-Serine as a tert-Butyl Ester

-

Rationale: The carboxylic acid of L-serine is protected as a tert-butyl ester. This group is robust enough to survive subsequent steps but can be selectively removed under acidic conditions without affecting the Cbz group.

-

Procedure:

-

Suspend L-serine (1.0 eq) in tert-butyl acetate.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a catalytic amount of perchloric acid (e.g., 0.1 eq).[8] The acid protonates the carbonyl of the acetate, making it a better electrophile for the esterification reaction.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours until TLC or LC-MS indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-serine tert-butyl ester.

-

Step 2: N-Alkylation and Intramolecular Cyclization

-

Rationale: This step forms the morpholine ring. The amine of the serine ester acts as a nucleophile, displacing two leaving groups from an alkylating agent in a sequential manner. A common method involves N-chloroacetylation followed by base-mediated ring closure.

-

Procedure:

-

Dissolve L-serine tert-butyl ester (1.0 eq) in dichloromethane (DCM).

-

Add a base such as triethylamine (2.2 eq) to act as an acid scavenger.

-

Cool the solution to 0°C and add a solution of chloroacetyl chloride (1.05 eq) in DCM dropwise. The amine attacks the acyl chloride to form an N-chloroacetyl intermediate.

-

After the acylation is complete, a stronger base like sodium ethoxide is used in a solvent like toluene to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the chloride, forming the morpholinone ring.[7][8]

-

Work up the reaction by washing with water and brine, then purify by column chromatography to isolate (S)-5-oxomorpholine-3-carboxylic acid tert-butyl ester.

-

Step 3: Reduction of the Lactam and N-Protection with Cbz Group

-

Rationale: The lactam (amide) within the ring is reduced to an amine. This is immediately followed by protection with the desired Cbz group.

-

Procedure:

-

Dissolve the morpholinone intermediate (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

-

Add a reducing agent such as borane-THF complex (BH₃·THF) or LiAlH₄ carefully at 0°C. This selectively reduces the amide carbonyl to a methylene group.

-

After reduction is complete, quench the reaction carefully.

-

The resulting secondary amine is then protected. Add sodium bicarbonate and benzyl chloroformate (Cbz-Cl, 1.1 eq). The amine attacks the Cbz-Cl in a Schotten-Baumann reaction to form the stable carbamate.[9]

-

Extract the product, dry, and purify by chromatography to yield (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid tert-butyl ester.

-

Step 4: Deprotection of the tert-Butyl Ester

-

Rationale: The final step is the selective removal of the tert-butyl ester to reveal the free carboxylic acid.

-

Procedure:

-

Dissolve the Cbz-protected ester in DCM.

-

Add an excess of trifluoroacetic acid (TFA) at 0°C. The strong acid protonates the ester, leading to its cleavage via elimination of isobutylene.

-

Stir for 2-4 hours at room temperature.

-

Remove the solvent and excess TFA under reduced pressure to yield the final product, (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid, which can be further purified by recrystallization.

-

Analytical Characterization

Rigorous analytical validation is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

-

¹H and ¹³C NMR Spectroscopy: Provides the primary structural confirmation. Key expected ¹H NMR signals include the benzylic protons of the Cbz group (~5.1-5.2 ppm), the aromatic protons (7.3-7.4 ppm), and the distinct diastereotopic protons of the morpholine ring. The proton at the C3 stereocenter is a critical diagnostic signal.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. ESI-MS would typically show the [M+H]⁺ or [M+Na]⁺ adducts corresponding to a molecular weight of 265.26.[3]

-

Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of the final product. The compound is analyzed on a chiral stationary phase against a racemic standard to ensure that no racemization occurred during the synthesis.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups: a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carbamate (~1700 cm⁻¹), and another C=O stretch for the carboxylic acid (~1720 cm⁻¹).

Applications in Research and Development

The value of (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid lies in its application as a versatile chiral building block.[2]

-

Pharmaceutical Development: The morpholine scaffold is a bioisostere for other rings and is found in numerous approved drugs. This compound serves as a key intermediate for synthesizing complex molecules, particularly those targeting neurological disorders or acting as enzyme inhibitors.[2][10] The constrained nature of the ring helps to lock the pharmacophore in a bioactive conformation, potentially increasing binding affinity and reducing off-target effects.

-

Peptide Synthesis: It can be incorporated into peptides as a non-natural amino acid. This modification can enhance the metabolic stability of the peptide by making it resistant to proteolytic degradation.[2] The defined stereochemistry is crucial for maintaining the desired secondary structure of the peptide therapeutic.

-

Asymmetric Catalysis: Derivatives of this molecule can be used to synthesize chiral ligands for transition metal catalysts, which are then used to produce other high-value chiral molecules.

Figure 3: Key application areas for the title compound.

Conclusion

(3S)-4-Benzyloxycarbonylmorpholine-3-carboxylic acid is more than just a chemical reagent; it is a strategic tool for the precise construction of complex, stereochemically defined molecules. Its synthesis from the chiral pool, coupled with the versatile Cbz protecting group and the pharmaceutically relevant morpholine core, makes it an indispensable asset for researchers in drug development and organic synthesis. A thorough understanding of its properties and the causal logic behind its synthesis enables scientists to unlock its full potential in creating the next generation of advanced materials and therapeutics.

References

- Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.

- (3S)-4-BENZYL-5-OXOMORPHOLINE-3-CARBOXYLICACID.Chemsrc.[Link]

- (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid.

- Synthesis of Biologically Important Chiral Morpholine Derivatives.Bangladesh Journal of Scientific and Industrial Research.[Link]

- Morpholines. Synthesis and Biological Activity.

- Synthesis and Characterization of Some New Morpholine Derivatives.

- (S)-4-Cbz-Morpholine-3-carboxylic acid.

- 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid.PubChemLite.[Link]

- 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.Semantic Scholar.[Link]

- Asymmetric synthesis of 2- and 3-substituted chiral morpholines.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.

- (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid.

- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine.Organic Syntheses.[Link]

- Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

- Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 819078-65-4|(S)-4-((Benzyloxy)carbonyl)morpholine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 8. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Physicochemical characteristics of Cbz-protected morpholine

An In-Depth Technical Guide to the Physicochemical Characteristics of N-Carbobenzyloxy-Morpholine

Introduction

Morpholine, a simple six-membered heterocycle, is a cornerstone in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2][3] Its ability to improve properties such as aqueous solubility, metabolic stability, and target binding has cemented its status as a "privileged scaffold".[4][5] When the secondary amine of the morpholine ring is protected with a carboxybenzyl (Cbz or Z) group, the resulting molecule, N-carbobenzyloxy-morpholine (Cbz-morpholine), becomes a versatile and stable building block for complex organic synthesis.

This guide provides a comprehensive overview of the core physicochemical characteristics of Cbz-protected morpholine. It is intended for researchers, scientists, and drug development professionals who utilize this key intermediate. We will delve into its synthesis, purification, analytical characterization, and stability, providing the foundational knowledge required for its effective application in the laboratory. Understanding these properties is not merely academic; it is critical for optimizing reaction conditions, ensuring the purity of synthetic intermediates, and ultimately, designing drug candidates with desirable pharmacokinetic and pharmacodynamic profiles.[6][7]

Synthesis and Purification

The most common and straightforward synthesis of Cbz-morpholine involves the reaction of morpholine with benzyl chloroformate (Cbz-Cl) under basic conditions.[8][9] This reaction, a type of Schotten-Baumann acylation, is efficient and generally proceeds in high yield.

The choice of base is crucial for neutralizing the hydrochloric acid generated during the reaction, thereby driving the process to completion. An organic base like triethylamine is often used in an aprotic solvent such as dichloromethane (DCM).[8] Alternatively, an inorganic base like sodium bicarbonate can be employed in a biphasic system or a solvent mixture containing water.[10] The introduction of the Cbz group is advantageous as it often leads to a crystalline product that is easier to purify by recrystallization, enhancing the overall stability of the compound.[9]

Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography for higher purity.[8] The success of the synthesis and purification is then confirmed through the analytical techniques detailed in the subsequent sections.

Caption: General workflow for the synthesis and purification of Cbz-morpholine.

Core Physicochemical Properties

The fundamental physicochemical properties of Cbz-morpholine are summarized below. These parameters are essential for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₃ | [11] |

| Molecular Weight | 221.26 g/mol | [11] |

| Appearance | Colorless oil or white solid | [12] |

| Boiling Point | 349.7 ± 42.0 °C at 760 mmHg (Predicted) | [11] |

| Melting Point | Not widely reported; dependent on purity | - |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [11] |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, Chloroform, Dichloromethane, Ethyl Acetate) | [13] |

| pKa (of conjugate acid) | ~8.36 (for parent morpholine) | [14] |

| Refractive Index | 1.545 (Predicted) | [11] |

Discussion of Properties:

-

Basicity (pKa): The parent morpholine is a weak base with a conjugate acid pKa of approximately 8.36.[14] Upon protection with the electron-withdrawing Cbz group, the lone pair on the nitrogen atom participates in resonance with the carbonyl group of the carbamate. This delocalization significantly reduces the basicity of the nitrogen, rendering it non-nucleophilic and unreactive under most conditions where secondary amines would typically react.[15]

-

Solubility: Cbz-morpholine's solubility in a range of polar organic solvents makes it highly versatile for use in various reaction media.[13] Its insolubility in water is exploited during the aqueous workup phase of its synthesis to remove water-soluble impurities.

-

Physical State: While predicted to be a high-boiling liquid, highly pure Cbz-morpholine can often be isolated as a low-melting solid, which aids in its handling and purification by recrystallization.[9]

Spectroscopic Characterization

Confirming the identity and purity of Cbz-morpholine is achieved through standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Cbz-morpholine. The morpholine ring exhibits a characteristic pattern.

-

¹H NMR: The proton NMR spectrum typically shows three main groups of signals:

-

Aromatic Protons: A multiplet (or singlet depending on the environment) around 7.3-7.4 ppm corresponding to the five protons of the benzyl group's phenyl ring.

-

Benzylic Protons: A sharp singlet around 5.1-5.2 ppm for the two protons of the benzylic methylene group (-O-CH₂ -Ph).

-

Morpholine Protons: Two distinct multiplets, each integrating to four protons, typically between 3.4 and 3.7 ppm. These correspond to the two sets of methylene protons on the morpholine ring (-N-CH₂ - and -O-CH₂ -). The electron-withdrawing effect of the adjacent oxygen and nitrogen atoms shifts these protons downfield.[16] Due to the chair conformation of the ring, these often appear as complex multiplets.[17]

-

-

¹³C NMR: The carbon spectrum provides complementary information:

-

Carbonyl Carbon: A signal in the range of 155-156 ppm for the carbamate carbonyl carbon.

-

Aromatic Carbons: Signals between 127-136 ppm for the carbons of the phenyl ring.

-

Benzylic Carbon: A signal around 67 ppm for the benzylic carbon (-O-C H₂-Ph).

-

Morpholine Carbons: Signals for the morpholine ring carbons typically appear in two regions: around 66 ppm for the carbons adjacent to the oxygen atom (-O-C H₂-) and around 44 ppm for the carbons adjacent to the nitrogen atom (-N-C H₂-).[16]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The most prominent and diagnostic peak for Cbz-morpholine is the strong carbonyl (C=O) stretch of the carbamate group, which typically appears in the region of 1690-1710 cm⁻¹ . Other characteristic peaks include C-H stretches from the aromatic and aliphatic portions (around 2850-3100 cm⁻¹) and C-O stretches from the ether and carbamate groups (around 1100-1300 cm⁻¹).[18][19]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For Cbz-morpholine (C₁₂H₁₅NO₃), the expected molecular ion peak [M]⁺ would be at m/z 221.11. Common fragmentation patterns may include the loss of the benzyl group or other fragments related to the morpholine ring.

Stability and Reactivity

The utility of Cbz-morpholine as a synthetic intermediate is defined by the stability of the Cbz protecting group. The Cbz group is known for its robustness under a wide range of conditions, yet it can be removed cleanly when desired.[20]

-

Stable Conditions: The Cbz group is generally stable to:

-

Mild to moderate basic conditions: It can withstand bases like triethylamine, sodium carbonate, and even mild sodium hydroxide solutions at room temperature.[20]

-

Many nucleophiles: It is resistant to attack by common nucleophiles used in synthesis.

-

Mild acidic conditions: While strong acids will cleave it, it is stable to weaker acids often used in workups.

-

-

Deprotection (Cleavage) Conditions: The Cbz group is readily cleaved under several specific conditions, providing synthetic flexibility:

-

Hydrogenolysis: This is the most common and mildest method for Cbz deprotection. It involves catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C). The reaction byproducts are toluene and carbon dioxide, which are volatile and easily removed.[20][21]

-

Strong Acidic Conditions: Strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) can also cleave the Cbz group.[20]

-

Dissolving Metal Reduction: Conditions like sodium in liquid ammonia can also effect deprotection.[21]

-

Caption: Chemical stability and deprotection pathways for Cbz-protected morpholine.

Experimental Protocols

Protocol 1: Synthesis and Purification of Cbz-Morpholine

This protocol describes a standard laboratory procedure for the N-protection of morpholine.

Materials:

-

Morpholine

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add morpholine (1.0 eq.) and dichloromethane (DCM, approx. 0.2 M concentration relative to morpholine). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

-

Cbz-Cl Addition: Add benzyl chloroformate (1.05 eq.) dropwise to the reaction mixture via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess morpholine and triethylamine), saturated aqueous NaHCO₃ (to remove acidic impurities), and finally with brine.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil or solid by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure Cbz-morpholine. Confirm purity and identity using NMR and IR spectroscopy.

Protocol 2: Analytical Characterization by GC-MS

This protocol outlines a general method for assessing the purity of Cbz-morpholine.

Instrumentation:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified Cbz-morpholine (approx. 1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.

-

GC Method:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes. (Note: This program should be optimized for the specific instrument and column).

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Analysis: Inject the sample and acquire the data. The resulting chromatogram should show a single major peak. The mass spectrum of this peak should correspond to Cbz-morpholine, showing the correct molecular ion and fragmentation pattern. Purity can be estimated by the relative area of the main peak.

References

- A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012).

- Cbz-Protected Amino Groups. Organic Chemistry Portal.

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

- Protecting groups in organic synthesis?! (2018). Reddit.

- (PDF) Morpholines. Synthesis and Biological Activity. (2013).

- (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid. Benchchem.

- 1-N-CBZ-MORPHOLINE (CAS 25070-73-9). Guidechem.

- Amino protecting group—benzyloxycarbonyl (Cbz). (2022). Suzhou Highfine Biotech.

- Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022). MDPI.

- Morpholine | C4H9NO. PubChem.

- 1H and 13C NMR Spectra of N-substituted Morpholines. (2005). PubMed.

- Morpholine. Wikipedia.

- Morpholine. (1989). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed.

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Semantic Scholar.

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. (2020).

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PMC.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed.

- SUPPORTING INFORM

- (R)-4-Cbz-3-(aMinoMethyl)Morpholine | 1312161-62-8. ChemicalBook.

- Observed IR spectrum of neutral morpholine and the calculated spectrum... (2022).

- Recognizing the NMR p

Sources

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. rsc.org [rsc.org]

- 11. Page loading... [wap.guidechem.com]

- 12. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Morpholine - Wikipedia [en.wikipedia.org]

- 15. reddit.com [reddit.com]

- 16. acdlabs.com [acdlabs.com]

- 17. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. total-synthesis.com [total-synthesis.com]

- 21. Cbz-Protected Amino Groups [organic-chemistry.org]

Morpholine-Based Chiral Building Blocks: A Guide to Synthesis and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs and clinical candidates is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties upon a molecule.[3][4][5] When chirality is introduced to the morpholine core, the specificity of interaction with biological targets can be profoundly enhanced, making the stereoselective synthesis of these building blocks a critical endeavor in drug discovery.[6] This technical guide provides a comprehensive exploration of morpholine-based chiral building blocks, from their fundamental importance and stereoselective synthesis to their application in creating next-generation therapeutics. We will delve into the causality behind synthetic choices, provide detailed experimental protocols for key transformations, and examine case studies of their successful incorporation into blockbuster drugs.

Part 1: The Morpholine Scaffold: A Privileged Element in Chiral Drug Design

The Significance of the Morpholine Ring System

The morpholine heterocycle is a cornerstone in drug design, valued for its unique combination of an ether and a secondary amine functional group within a stable, saturated ring.[7] This structure is not merely a passive linker but an active contributor to a molecule's overall profile. Its synthetic accessibility and the ease with which it can be incorporated make it a versatile tool for medicinal chemists.[3] Appropriately substituted morpholine derivatives have demonstrated a vast spectrum of biological activities, from anticancer and antibacterial to antidepressant and antiemetic effects.[2][3][8]

Physicochemical and Pharmacokinetic Advantages

The utility of the morpholine moiety is largely rooted in its favorable physicochemical characteristics. The oxygen atom acts as a hydrogen bond acceptor and renders the nitrogen less basic (pKa ≈ 8.4-8.5) compared to piperidine.[1][4] This attenuated basicity can be crucial for avoiding off-target effects, such as hERG channel binding, and for improving oral bioavailability. Furthermore, the morpholine ring is generally resistant to metabolic degradation, which can enhance a drug's half-life and overall pharmacokinetic profile.[3][9] Its polarity often improves aqueous solubility, a key factor for successful drug formulation and administration.[9]

The Critical Role of Chirality

As with many bioactive molecules, the three-dimensional arrangement of atoms in substituted morpholines is paramount. The stereochemistry of substituents on the morpholine core can dramatically influence binding affinity and biological activity.[6] A single enantiomer may be responsible for the desired therapeutic effect, while its mirror image could be inactive or even contribute to toxicity. Therefore, the development of robust and efficient methods for the asymmetric synthesis of chiral morpholines is of utmost importance for creating safe and effective drugs.[10][11]

Part 2: Asymmetric Synthesis of Chiral Morpholine Building Blocks

The demand for enantiomerically pure morpholines has driven the development of several elegant and efficient synthetic strategies. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Caption: Key strategies for the asymmetric synthesis of chiral morpholines.

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed asymmetric hydrogenation is one of the most powerful and atom-economical methods for producing chiral molecules.[12] This "after cyclization" approach has been successfully applied to the synthesis of chiral morpholines.

A significant breakthrough has been the development of asymmetric hydrogenation of 2-substituted dehydromorpholines.[13][14] This method utilizes a rhodium catalyst complexed with a chiral bisphosphine ligand, such as SKP, which bears a large bite angle.[6][12] The reaction proceeds with high efficiency and excellent enantioselectivity, providing direct access to a variety of 2-substituted chiral morpholines in quantitative yields and up to 99% ee.[12][13] The main challenge lies in the electron-rich nature and congested environment of the dehydromorpholine substrates, which can lead to low reactivity, but this has been overcome with appropriate catalyst design.[13]

This protocol is adapted from established literature procedures.[6]

-

Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (e.g., (R)-SKP, 1.1 mol%).

-

Solvent Addition: Add anhydrous and degassed dichloromethane (DCM) to the Schlenk tube to dissolve the catalyst components. Stir for 10-15 minutes at room temperature.

-

Substrate Addition: To a separate autoclave, add the 2-substituted dehydromorpholine substrate (1.0 equiv).

-

Reaction Initiation: Transfer the prepared catalyst solution to the autoclave via syringe.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas (3-5 times), and then pressurize to the desired pressure (e.g., 50 atm H₂).

-

Reaction Monitoring: Stir the reaction at the specified temperature (e.g., 50 °C) for the required time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting chiral morpholine product by flash column chromatography on silica gel. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Organocatalytic Approaches

Organocatalysis provides a powerful, metal-free alternative for asymmetric synthesis. For morpholine synthesis, the intramolecular aza-Michael addition has proven to be a particularly effective strategy.[6]

This method involves the cyclization of a carbamate onto an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl ether).[6] The reaction proceeds through an iminium ion activation mechanism, leading to the formation of 2,3-disubstituted morpholines with high yields and excellent diastereo- and enantioselectivity.[6] This approach is valuable for constructing more complex, substituted morpholine rings.

Synthesis from the Chiral Pool

Utilizing readily available, enantiopure starting materials from the "chiral pool" is a classical and highly effective strategy.

Chiral 1,2-amino alcohols, often derived from natural amino acids, are versatile precursors for morpholine synthesis.[15][16] The synthesis typically involves N-alkylation with a two-carbon electrophile followed by an intramolecular cyclization (e.g., Williamson ether synthesis or reductive amination). A recent copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates provides a modern, efficient route to highly substituted morpholines.[16]

The ring-opening of chiral epoxides or aziridines with an appropriate nucleophile, followed by cyclization, is another common route.[15][17] For example, reacting an enantiopure epoxide with an amino alcohol can generate an amino diol intermediate, which can then be cyclized to form a trans-2,5-disubstituted morpholine.[17]

Part 3: Applications of Chiral Morpholine Building Blocks

The true value of these chiral building blocks is realized in their application, where their specific stereochemistry dictates biological function.

In Medicinal Chemistry: Case Studies of Marketed Drugs

The morpholine scaffold is a key component in a significant number of successful drugs. The precise stereochemistry of this ring is often essential for their therapeutic activity.

| Drug Name | Therapeutic Area | Biological Target | Role of Chiral Morpholine |

| Aprepitant (Emend®) | Antiemetic | Neurokinin 1 (NK₁) Receptor | The cis-substituted morpholine core is a key pharmacophore for antagonist activity.[18] |

| Linezolid (Zyvox®) | Antibacterial | Bacterial 50S Ribosomal Subunit | The N-acetylated morpholine group enhances solubility and contributes to the binding profile.[4] |

| Gefitinib (Iressa®) | Oncology | EGFR Tyrosine Kinase | The morpholinoethoxy side chain improves pharmacokinetic properties and potency.[4] |

| Reboxetine (Edronax®) | Antidepressant | Noradrenaline Reuptake Transporter | The (2S,3S)-morpholine stereochemistry is crucial for its selective inhibitory activity.[5][19] |

Case Study: The Stereoselective Synthesis of Aprepitant

Aprepitant is a potent and selective neurokinin-1 (NK₁) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[20][21] Its complex structure features a trisubstituted chiral morpholine core, making its synthesis a significant challenge and a showcase of modern asymmetric synthesis.[18]

One of the most efficient manufacturing processes involves a highly stereoselective Lewis acid-catalyzed trans-acetalization reaction.[18] A key intermediate, an enantiopure oxazinone, is first synthesized via a novel crystallization-induced dynamic resolution process.[22] This oxazinone is then coupled with a chiral alcohol to establish the correct stereochemistry at the acetal center. Subsequent steps involve a stereoinversion at the adjacent carbon on the morpholine ring to achieve the final cis relationship of the substituents.[18] More recent one-pot catalytic approaches have been developed to access key morpholin-2-one intermediates, further streamlining the synthesis.[20][23]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scilit.com [scilit.com]

- 11. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of Aprepitant [cjph.com.cn]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (S)-4-Cbz-Morpholine-3-carboxylic acid

Foreword: Beyond the Building Block

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the innovation of their constituent parts. Chiral building blocks are the architectural keystones upon which the efficacy, selectivity, and pharmacokinetic profiles of new drugs are built. (S)-4-Cbz-Morpholine-3-carboxylic acid (CAS 819078-65-4) represents more than a mere synthetic intermediate; it is a carefully crafted scaffold embodying principles of conformational constraint and metabolic stability.

The morpholine ring, once considered a simple solubilizing group, is now recognized as a "privileged structure" in drug design.[1] Its incorporation can significantly enhance pharmacokinetic properties and provide a vector for precise interaction with biological targets.[1][2] The specific stereochemistry at the C3 position, coupled with the robust benzyloxycarbonyl (Cbz) protecting group, makes this molecule a highly valuable asset in the synthesis of complex pharmaceutical agents, most notably within the oxazolidinone class of antibiotics, such as Linezolid.[3][4]

This guide moves beyond a simple datasheet, offering a holistic technical perspective. We will dissect its synthesis, grounded in established chiral pool strategies, elucidate its critical physicochemical and analytical characteristics, and explore the nuanced structural role it plays in molecular pharmacology. The protocols and insights provided herein are designed to be a self-validating system, empowering researchers to not only utilize this molecule but to understand the fundamental principles that make it a cornerstone of contemporary drug discovery.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is paramount for its effective application in synthesis and process development.

Core Identity

| Property | Value | Source(s) |

| CAS Number | 819078-65-4 | [5] |

| IUPAC Name | (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid | [5] |

| Molecular Formula | C₁₃H₁₅NO₅ | [5] |

| Molecular Weight | 265.26 g/mol | [5] |

| Canonical SMILES | C1COCC(=O)O | [5] |

| InChI Key | SUWIPBQDWSTEDN-NSHDSACASA-N | [5] |

Physical and Chemical Properties

The following table summarizes key physical properties. It should be noted that some values are derived from reputable supplier data, which may be based on computational models, and should be confirmed experimentally.

| Property | Value | Notes |

| Appearance | White to off-white solid | Typically supplied as a crystalline powder. |

| Boiling Point | 464.3°C at 760 mmHg (Predicted) | [6] |

| Density | 1.332 g/cm³ (Predicted) | [6] |

| Flash Point | 234.6°C (Predicted) | [6] |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, Dichloromethane, THF). Limited solubility in water. | The Cbz group increases lipophilicity compared to the unprotected amino acid. |

| XLogP3 | 1.04650 | [6] |

| PSA | 76.1 Ų | [5] |

Synthesis and Manufacturing Workflow

The synthesis of enantiomerically pure this compound is a multi-step process that leverages the chiral pool, starting from the readily available and inexpensive amino acid, L-Serine. The following protocol is a logical adaptation of established methods for synthesizing N-protected morpholine-3-carboxylic acids.[7]

Synthetic Strategy Overview

The strategy involves a five-step sequence:

-

Esterification of L-Serine to protect the carboxylic acid.

-

Reductive Amination with an acetaldehyde equivalent to form a secondary amine.

-

Intramolecular Cyclization to form the morpholine ring.

-

N-Protection with a benzyloxycarbonyl (Cbz) group.

-

Saponification to deprotect the carboxylic acid, yielding the final product.

This sequence is designed to control stereochemistry and ensure high purity.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Causality and Experimental Choices: This protocol is built upon principles of protecting group chemistry and cyclization reactions. Methanol with thionyl chloride is a classic and efficient method for esterification. Reductive amination with sodium triacetoxyborohydride is chosen for its mildness and high selectivity, preventing over-alkylation. Acid-catalyzed cyclization of the acetal provides a clean route to the morpholine ring. Finally, Cbz-Cl is a standard reagent for robust amine protection, and lithium hydroxide is used for saponification under conditions known to minimize racemization.[7][8]

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

-

Suspend L-Serine (1.0 eq) in anhydrous methanol (approx. 5 mL per gram of serine).

-

Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture in vacuo to obtain a white solid. Triturate with diethyl ether and filter to yield L-Serine methyl ester hydrochloride. The product is typically used in the next step without further purification.

Step 2: Reductive Amination

-

Dissolve L-Serine methyl ester hydrochloride (1.0 eq) and dimethoxyacetaldehyde (1.1 eq, 60% aq. solution) in dichloromethane (DCM).

-

Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.

-

Stir the reaction for 4-6 hours, monitoring by TLC for the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude N-(2,2-dimethoxyethyl)-L-serine methyl ester.

Step 3: Cyclization to form Methyl (S)-morpholine-3-carboxylate

-

Dissolve the crude product from Step 2 in DCM.

-

Add trifluoroacetic acid (TFA, 2.0 eq) and stir at room temperature for 2-4 hours. The reaction drives the cyclization and elimination of methanol.

-

Monitor the reaction by TLC. Upon completion, carefully neutralize with saturated aqueous NaHCO₃.

-

Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography.

Step 4: N-Protection to form Methyl (S)-4-Cbz-morpholine-3-carboxylate

-

Dissolve methyl (S)-morpholine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 1:1 ratio).

-

Cool to 0°C and add sodium bicarbonate (NaHCO₃, 2.5 eq).

-

Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise. Caution: Cbz-Cl is toxic and a lachrymator; handle only in a well-ventilated fume hood.[1]

-

Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography (silica gel, hexane/ethyl acetate gradient).

Step 5: Saponification to this compound

-

Dissolve the purified ester from Step 4 in a mixture of THF and water (e.g., 3:1 ratio).

-

Cool to 0°C and add lithium hydroxide (LiOH, 1.5 eq).

-

Stir at 0°C for 1-2 hours, then allow to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH ~3 with 1M HCl.

-

Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product as a white solid.

Applications in Drug Discovery & Medicinal Chemistry

The utility of this compound stems from the advantageous properties conferred by the morpholine scaffold.

The Morpholine Moiety: A "Privileged Scaffold"

The morpholine ring is not merely a passive carrier. Its unique physicochemical properties make it a valuable tool for medicinal chemists:[1][9]

-

Improved Pharmacokinetics: The polar oxygen and weakly basic nitrogen can improve aqueous solubility and metabolic stability, leading to better oral bioavailability and more favorable ADME profiles.[1]

-

Conformational Rigidity: The chair-like conformation of the morpholine ring reduces the entropic penalty of binding to a target by pre-organizing the substituents in a defined spatial orientation.

-

Target Interactions: The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in van der Waals or hydrophobic interactions within a binding pocket.[9]

Structural Role in Oxazolidinone Antibiotics (Linezolid)

Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[4][10] The this compound is a key precursor to the C-ring of Linezolid. Structural biology studies using cryo-EM have revealed the nuanced role of this moiety.

Caption: Logical relationships in Linezolid's ribosomal binding.

-

Primary Binding Driver: The core oxazolidinone (A-ring) is the primary pharmacophore, binding in the A-site of the PTC and sterically hindering the placement of incoming tRNA.[10]

-

The Morpholine's Contribution: The role of the morpholine ring (C-ring) is subtle but important.

-

Some crystallographic studies suggest it makes minimal direct contact with the ribosome, pointing to a region that can be modified to "tune" pharmacological properties without losing binding affinity.[3]

-

Other studies indicate a specific hydrogen bond between the morpholine oxygen and the universally conserved rRNA base U2585, which helps stabilize the drug in its binding pocket.[4]

-

It can also create steric clashes that influence context-specific inhibition, where the antibiotic's potency is affected by the specific amino acid sequence being translated.[11]

-

This dual potential—acting as both a tunable PK modulator and a specific binding partner—makes the chiral morpholine scaffold a highly sophisticated design element.

Analytical Methodologies: A Self-Validating System

Ensuring the identity, purity, and enantiomeric excess of this compound is critical. A robust analytical workflow validates the integrity of the material for use in GMP environments and sensitive drug development programs.

Spectroscopic Characterization

| Method | Expected Observations & Rationale |

| ¹H NMR | Aromatic Protons (Cbz): Multiplet around 7.3-7.4 ppm. Benzyl CH₂ (Cbz): Singlet (or two doublets due to rotamers) around 5.1-5.2 ppm. Morpholine Protons: Complex multiplets between 3.2-4.5 ppm. The proton at the chiral center (C3) will be a distinct multiplet. Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | Carbonyls: Two distinct signals in the 155-175 ppm range (carbamate and carboxylic acid). Aromatic Carbons: Signals between 127-136 ppm. Benzyl CH₂: Signal around 67-68 ppm. Morpholine Carbons: Signals in the 40-70 ppm range. |

| FT-IR | O-H Stretch (Carboxylic Acid): Very broad absorption from 2500-3300 cm⁻¹. C=O Stretch (Carbamate & Acid): Strong, sharp absorptions around 1740 cm⁻¹ and 1700 cm⁻¹, respectively. C-O Stretch (Ether & Ester): Strong absorptions in the 1000-1300 cm⁻¹ region. |

| Mass Spec (HRMS) | [M+H]⁺: Expected m/z of 266.1023 for C₁₃H₁₆NO₅⁺. [M+Na]⁺: Expected m/z of 288.0842 for C₁₃H₁₅NNaO₅⁺. The acylium ion from the loss of the benzyl group is also a possible fragmentation pattern. |

Chromatographic Purity and Enantiomeric Excess

A self-validating protocol requires orthogonal methods for purity assessment.

Protocol: Chiral HPLC for Enantiomeric Purity The goal is to resolve the (S)-enantiomer from any contaminating (R)-enantiomer. This protocol is based on established methods for separating N-Cbz protected amino acids.[12]

-

Column: Chiral stationary phase (CSP) column, e.g., CHIRALPAK® IC (amylose tris(3,5-dichlorophenylcarbamate)).

-

Mobile Phase: A mixture of n-hexane and 2-propanol with a small amount of trifluoroacetic acid (TFA), e.g., Hexane:IPA:TFA (80:20:0.1 v/v/v). The non-polar mobile phase is typical for normal-phase chiral separations. TFA is added to improve peak shape for the acidic analyte.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 254 nm or 270 nm (to detect the benzene ring of the Cbz group).

-

System Suitability: Inject a racemic standard of 4-Cbz-Morpholine-3-carboxylic acid to confirm baseline separation of the two enantiomers (Resolution (Rs) > 1.5).

-

Analysis: Inject the sample solution. The area percentage of the (S)-enantiomer peak relative to the total area of both enantiomer peaks determines the enantiomeric excess (e.e.).

Caption: Standard workflow for chiral HPLC analysis.

Safety and Handling

Proper handling of this compound and its synthetic precursors is essential for laboratory safety.

| Aspect | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear standard laboratory attire: safety glasses with side shields, a lab coat, and nitrile gloves. | Protects skin and eyes from accidental splashes of the compound or solvents. |

| Handling | Handle in a well-ventilated area or a chemical fume hood, especially during reactions involving volatile reagents like Cbz-Cl or when handling fine powders. | Avoids inhalation of dust or vapors. Cbz-Cl is a known lachrymator and is toxic.[1] |

| Storage | Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended to prevent potential degradation. | Protects the compound from moisture and heat. |

| Spill & Disposal | In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of chemical waste in accordance with local, state, and federal regulations. | Prevents environmental contamination and ensures safe cleanup. |

| Toxicology | While specific toxicology data for this compound is not widely available, it should be handled with the care afforded to all novel chemical entities. N-protected amino acids are generally considered to be of low acute toxicity, but skin and eye irritation are possible.[13] | Adherence to the precautionary principle is a cornerstone of laboratory safety. |

Conclusion

This compound is a testament to the evolution of rational drug design. Its synthesis from the chiral pool provides an economical and scalable route to an enantiomerically pure product. Analytically, its character is well-defined by a combination of spectroscopic and advanced chromatographic techniques. Most importantly, its application in medicinal chemistry, particularly in the development of oxazolidinone antibiotics, highlights the profound impact that a single, well-designed building block can have on the final properties of a therapeutic agent. By providing conformational constraint, metabolic stability, and specific points of interaction, it enables the fine-tuning of drug candidates for enhanced efficacy and safety. This guide has aimed to provide the in-depth technical foundation necessary for researchers to confidently and effectively integrate this powerful chiral synthon into their drug discovery and development pipelines.

References

- Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry.

- RCSB Protein Data Bank (PDB-101). Linezolid. Molecule of the Month.

- Marks, J., et al. (2016). Overview of the binding mode of linezolid and radezolid within the ribosome. ResearchGate.

- Brown, A., et al. (2020). Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Pharmacology & Translational Science.

- Kim, H., & Rapoport, H. (2011). Preparation of Mono-Cbz Protected Guanidines. PubMed Central (PMC), NIH.

- Pham, H. H., et al. (2015). Supporting Information: Bichromophoric Dyes for Wavelength Shifting of Dye-Protein Fluoromodules. Royal Society of Chemistry.

- Mazzolari, A., et al. (2019). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central (PMC).

- PubChem. This compound. National Center for Biotechnology Information.

- Vaz, R. J., et al. (2016). Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. Nature Structural & Molecular Biology.

- ResearchGate. (2018). Glutamic acid protection using cbz? ResearchGate.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.

- Chelucci, G., et al. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry.

- Scribd. (n.d.). Application Note - N-CBZ Protection. Scribd.

- Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.

- PubChem. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. National Center for Biotechnology Information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid [pdb101.rcsb.org]

- 5. This compound | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Safety and Handling of Cbz-Protected Amino Acid Analogs

Introduction: The Enduring Importance and Latent Hazards of the Cbz Group

The benzyloxycarbonyl (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932, represented a monumental leap in synthetic chemistry, enabling the controlled, stepwise synthesis of peptides for the first time.[1] Its remarkable stability in both basic and mildly acidic conditions, coupled with well-established methods for its removal, has cemented its role in the synthesis of complex molecules, from pharmaceuticals to research compounds.[1][2] Cbz-protected amino acids are generally crystalline solids with enhanced stability, which simplifies their purification and handling.[3]

However, the utility of these vital synthetic building blocks is counterbalanced by significant, often underappreciated, hazards. These risks are not confined to the final Cbz-protected amino acid analogs themselves but are deeply embedded in the reagents required for their synthesis and, most notably, their deprotection. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and mitigate these risks. It moves beyond a simple recitation of protocols to explain the fundamental chemical principles that dictate safe handling, experimental design, and emergency response.

Hazard Identification and Risk Assessment: A Lifecycle Perspective

A thorough understanding of the hazards associated with Cbz-protected amino acids requires a lifecycle approach, from the initial protection reaction to the final deprotection and waste disposal. The primary hazards are concentrated in two areas: the highly reactive reagents used for Cbz group installation and the energetic and often hazardous conditions required for its removal.

The Reagent of Introduction: Benzyl Chloroformate (Cbz-Cl)

The most common reagent for introducing the Cbz group is benzyl chloroformate (Cbz-Cl), a colorless to pale yellow, oily liquid with a sharp, pungent odor.[4][5] It is a potent lachrymator and is classified as a corrosive and reactive chemical.[4][6]

Key Hazards of Benzyl Chloroformate:

-

Extreme Corrosivity: Cbz-Cl causes severe burns to the skin and eyes upon contact, with the potential for permanent eye damage.[4][7] Inhalation can lead to severe irritation and chemical burns of the nose, throat, and respiratory tract.[4][6]

-

High Reactivity with Water: Cbz-Cl reacts with water, including moisture in the air, to decompose into benzyl alcohol, carbon dioxide, and corrosive hydrogen chloride (HCl) gas.[8][9] This reaction can be vigorous and contributes to its corrosive properties.

-

Inhalation Toxicity: Vapors are harmful and can cause respiratory irritation, coughing, and shortness of breath.[4] Upon heating, it can decompose to produce highly toxic phosgene and hydrogen chloride gases.[5][8]

-

Combustibility: While it is a combustible liquid, it is not highly flammable at room temperature.[6][9] However, in the event of a fire, containers may explode, and the combustion byproducts are extremely hazardous.[4][8]

| Hazard Data: Benzyl Chloroformate (CAS: 501-53-1) | |

| LD50 (Oral, Rat) | 3 g/kg[9] |

| LC50 (Inhalation, Rat) | 590 mg/m³ (4 h)[9] |

| Flash Point | 7 °C (for 50 wt% solution in toluene)[6] |

| Primary Hazards | Corrosive, Lachrymator, Water-Reactive, Toxic by Inhalation[4][6][7][9] |

| Incompatibilities | Water, Strong Acids, Bases, Alcohols, Amines, Oxidizing Agents, Iron Salts[6][8][9] |

The Cbz-Protected Amino Acid Analog

The final Cbz-protected amino acid is significantly more stable and less hazardous than Cbz-Cl. Typically crystalline solids, their primary risks are associated with dust inhalation and skin/eye irritation.[10][11] However, their stability is finite, and improper storage can lead to degradation. The true hazard of these compounds lies in the potential energy stored in the Cbz group, which is released during deprotection.

The Perils of Deprotection: Catalytic Hydrogenolysis

The most common and traditionally "mildest" method for Cbz deprotection is catalytic hydrogenolysis, which utilizes hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[12][13] This process, while highly effective, presents the most significant safety risks in the entire workflow.

Core Hazards of Catalytic Hydrogenolysis:

-